molecular formula C4H7N5O B1270449 5-amino-1-methyl-1H-1,2,3-triazole-4-carboxamide CAS No. 20419-66-3

5-amino-1-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B1270449
CAS No.: 20419-66-3
M. Wt: 141.13 g/mol
InChI Key: ZJLWYSGGQFFAOS-UHFFFAOYSA-N
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Description

5-amino-1-methyl-1H-1,2,3-triazole-4-carboxamide is a heterocyclic compound that belongs to the triazole family Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry

Mechanism of Action

Target of Action

5-Amino-1-methyl-1H-1,2,3-triazole-4-carboxamide is a complex compound with multiple potential targets. It has been suggested that it may interact with lanosterol 14α-demethylase (CYP51) , a key enzyme in the biosynthesis of sterols in fungi and is a target for azole antifungals . It may also interact with DNA , acting as a DNA synthesis inhibitor .

Mode of Action

The compound’s interaction with its targets leads to significant changes in cellular processes. For instance, when interacting with CYP51, it may inhibit the enzyme’s activity, disrupting sterol biosynthesis . As a DNA synthesis inhibitor, it can interfere with DNA replication, leading to cell cycle arrest and potentially cell death .

Biochemical Pathways

The compound’s interaction with CYP51 disrupts the biosynthesis of ergosterol, a key component of fungal cell membranes . This disruption can lead to cell membrane instability and ultimately cell death. When acting as a DNA synthesis inhibitor, it interferes with the DNA replication process, which can lead to cell cycle arrest and apoptosis .

Result of Action

The compound’s action can lead to significant molecular and cellular effects. Its potential inhibition of CYP51 can lead to cell membrane instability and cell death in fungi . As a DNA synthesis inhibitor, it can cause cell cycle arrest and apoptosis, potentially leading to the death of cancer cells .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include the presence of other compounds, pH levels, temperature, and the specific characteristics of the biological system in which it is present. For instance, the compound’s extensive hydrogen bonding interactions can contribute to its high density, insensitivity, and thermal stability .

Biochemical Analysis

Biochemical Properties

5-amino-1-methyl-1H-1,2,3-triazole-4-carboxamide plays a crucial role in biochemical reactions, particularly as an inhibitor of specific enzymes. It has been reported to interact with kinases, lysine-specific demethylase 1, and acidic mammalian chitinase . These interactions are primarily inhibitory, affecting the activity of these enzymes and thereby influencing various biochemical pathways. The compound’s ability to form hydrogen bonds and its structural resemblance to amide bonds make it a versatile molecule in biochemical applications .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to inhibit the growth of various cancer cell lines, including leukemia, melanoma, non-small cell lung, CNS, ovarian, renal, and breast cancer cells . This inhibition is achieved through the compound’s impact on cell signaling pathways, gene expression, and cellular metabolism. By targeting specific enzymes and receptors, this compound can alter the cellular environment, leading to reduced cell proliferation and increased apoptosis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an inhibitor of enzymes such as kinases and demethylases, which play critical roles in cellular signaling and gene expression . The compound’s binding to these enzymes results in their inactivation, leading to downstream effects on cellular processes. Additionally, this compound can influence gene expression by modulating the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable, but its degradation products can also have biological activity . Long-term studies have shown that continuous exposure to this compound can lead to sustained inhibition of target enzymes and prolonged effects on cellular function. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and its behavior in biological systems .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits significant therapeutic effects, such as inhibition of tumor growth and modulation of immune responses . At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications to maximize efficacy while minimizing toxicity.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of various metabolites. These metabolic pathways are essential for understanding the compound’s pharmacokinetics and its potential interactions with other drugs .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biological effects. The distribution of this compound is influenced by factors such as tissue permeability, blood flow, and the presence of binding proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications . These localization mechanisms ensure that this compound reaches its intended sites of action, where it can interact with target biomolecules and exert its effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-1-methyl-1H-1,2,3-triazole-4-carboxamide typically involves the reaction of carbodiimides with diazo compounds. This method is advantageous as it does not require transition metals and can be performed under mild conditions . Another common method involves the reaction of 3,5-diamino-1,2,4-triazole with formic anhydride to produce the desired compound .

Industrial Production Methods

Industrial production of this compound often involves multi-step reactions starting from readily available precursors. The process may include steps such as esterification, cyclization, and functional group modifications to achieve the final product .

Chemical Reactions Analysis

Types of Reactions

5-amino-1-methyl-1H-1,2,3-triazole-4-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted triazoles, amine derivatives, and oxides, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

Properties

IUPAC Name

5-amino-1-methyltriazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N5O/c1-9-3(5)2(4(6)10)7-8-9/h5H2,1H3,(H2,6,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJLWYSGGQFFAOS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(N=N1)C(=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20363523
Record name 5-amino-1-methyl-1H-1,2,3-triazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

141.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20419-66-3
Record name 5-amino-1-methyl-1H-1,2,3-triazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20363523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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